molecular formula C14H11N3O2 B15291808 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid

4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B15291808
M. Wt: 253.26 g/mol
InChI Key: YZZMRXRBOGEUQD-UHFFFAOYSA-N
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Description

4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is a chemical compound known for its azido functional group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid with sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

    Alkynes and Copper Catalysts: Used for cycloaddition reactions.

Major Products Formed

Mechanism of Action

The azido group in 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is highly reactive and can participate in various chemical reactions. In biological systems, the azido group can be reduced to an amine, which can then interact with biological targets. The biphenyl structure provides a stable scaffold that can interact with various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of an azido group and a carboxylic acid group on a biphenyl scaffold. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industry .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-[4-(azidomethyl)phenyl]benzoic acid

InChI

InChI=1S/C14H11N3O2/c15-17-16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(18)19/h1-8H,9H2,(H,18,19)

InChI Key

YZZMRXRBOGEUQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C(=O)O

Origin of Product

United States

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